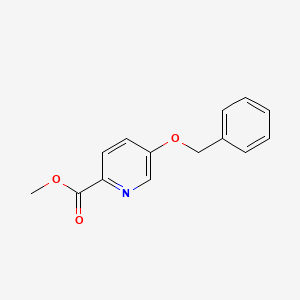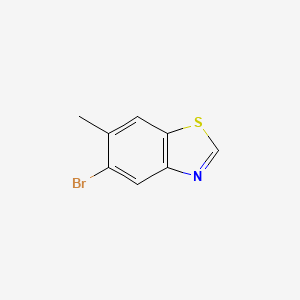
1-((((2,5-Dioxopyrrolidin-1-yl)oxy)carbonyl)oxy)butyl propionate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((((2,5-Dioxopyrrolidin-1-yl)oxy)carbonyl)oxy)butyl propionate is a chemical compound that features a propanoate ester linked to a butyl chain, which is further connected to a 2,5-dioxopyrrolidin-1-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-((((2,5-Dioxopyrrolidin-1-yl)oxy)carbonyl)oxy)butyl propionate typically involves the esterification of butyl propanoate with 2,5-dioxopyrrolidin-1-yl carbonate. The reaction is usually carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction conditions often include a solvent like dichloromethane and are performed at room temperature to ensure optimal yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-((((2,5-Dioxopyrrolidin-1-yl)oxy)carbonyl)oxy)butyl propionate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the 2,5-dioxopyrrolidin-1-yl group is replaced by other nucleophiles.
Oxidation: The butyl chain can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Common Reagents and Conditions
Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide in aqueous solution.
Substitution: Common nucleophiles include amines and thiols, with reactions often carried out in polar aprotic solvents like dimethylformamide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under controlled conditions to achieve selective oxidation.
Major Products
Hydrolysis: Produces butanol and propanoic acid.
Substitution: Yields various substituted derivatives depending on the nucleophile used.
Oxidation: Results in the formation of hydroxylated or carbonylated butyl propanoate derivatives.
Applications De Recherche Scientifique
1-((((2,5-Dioxopyrrolidin-1-yl)oxy)carbonyl)oxy)butyl propionate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable conjugates with therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-((((2,5-Dioxopyrrolidin-1-yl)oxy)carbonyl)oxy)butyl propionate involves its ability to form covalent bonds with nucleophilic sites on target molecules. This reactivity is primarily due to the presence of the 2,5-dioxopyrrolidin-1-yl group, which acts as a leaving group in substitution reactions. The compound can modify proteins by reacting with lysine residues, thereby altering their structure and function. This property is exploited in various biochemical assays and therapeutic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Dioxopyrrolidin-1-yl acrylate: Another compound featuring the 2,5-dioxopyrrolidin-1-yl group, used as a protein crosslinker.
tert-Butyl (S)-(1-(((2,5-dioxopyrrolidin-1-yl)oxy)carbonyl)-2-hydroxypropyl)carbamate: Utilized in peptide synthesis and modification.
1-((((2,5-Dioxopyrrolidin-1-yl)oxy)carbonyl)oxy)ethyl isobutyrate: Employed in the preparation of functionalized esters.
Uniqueness
1-((((2,5-Dioxopyrrolidin-1-yl)oxy)carbonyl)oxy)butyl propionate is unique due to its specific ester linkage and the presence of a butyl chain, which imparts distinct physicochemical properties. This compound’s ability to undergo various chemical reactions and form stable conjugates makes it valuable in diverse research and industrial applications.
Propriétés
Numéro CAS |
918448-50-7 |
|---|---|
Formule moléculaire |
C12H17NO7 |
Poids moléculaire |
287.27 g/mol |
Nom IUPAC |
1-(2,5-dioxopyrrolidin-1-yl)oxycarbonyloxybutyl propanoate |
InChI |
InChI=1S/C12H17NO7/c1-3-5-11(18-10(16)4-2)19-12(17)20-13-8(14)6-7-9(13)15/h11H,3-7H2,1-2H3 |
Clé InChI |
OVXMCLDHYXXXRY-UHFFFAOYSA-N |
SMILES canonique |
CCCC(OC(=O)CC)OC(=O)ON1C(=O)CCC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Spiro[3,1-benzoxazine-4,1'-cyclobutan]-2(1H)-one](/img/structure/B8716851.png)






![N-[4-[2-Benzoylamino-4-(4-methoxyphenyl)-1,3-thiazol-5-YL]-2-pyridyl]benzamide](/img/structure/B8716914.png)





